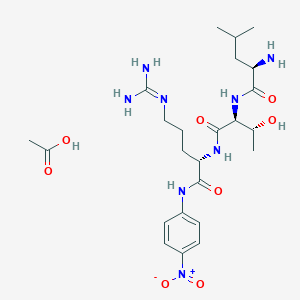![molecular formula C6H3ClIN3S B13650505 4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine](/img/structure/B13650505.png)
4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine is a heterocyclic compound that belongs to the class of isothiazolopyridines This compound is characterized by the presence of both chlorine and iodine atoms attached to the isothiazolo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine typically involves the annulation of a thiazole ring to a pyridine derivativeThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species .
Scientific Research Applications
4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biological research to study its interactions with various biomolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isothiazolopyridine derivatives, such as:
- 4-Chloro-7-bromoisothiazolo[4,5-c]pyridin-3-amine
- 4-Chloro-7-fluoroisothiazolo[4,5-c]pyridin-3-amine
- 4-Chloro-7-methoxyisothiazolo[4,5-c]pyridin-3-amine .
Uniqueness
What sets 4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine apart from its analogs is the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom’s larger size and higher polarizability compared to other halogens can lead to unique interactions with molecular targets, making this compound particularly interesting for further study .
Properties
Molecular Formula |
C6H3ClIN3S |
|---|---|
Molecular Weight |
311.53 g/mol |
IUPAC Name |
4-chloro-7-iodo-[1,2]thiazolo[4,5-c]pyridin-3-amine |
InChI |
InChI=1S/C6H3ClIN3S/c7-5-3-4(2(8)1-10-5)12-11-6(3)9/h1H,(H2,9,11) |
InChI Key |
PWZDOLGAQUWZJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=NS2)N)C(=N1)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tert-butyl 8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13650475.png)


![methyl 1-[2-(N'-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate](/img/structure/B13650494.png)




![[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine](/img/structure/B13650523.png)
